molecular formula C18H21ClO3 B5124162 2-chloro-1-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene

2-chloro-1-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene

Cat. No. B5124162
M. Wt: 320.8 g/mol
InChI Key: FNNRJGUKJCYJEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-1-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene, also known as Bisoprolol, is a beta-blocker medication used to treat hypertension, angina, and heart failure. It works by blocking the action of adrenaline and reducing the workload on the heart. In

Mechanism of Action

2-chloro-1-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene works by blocking the beta-1 receptors in the heart, which reduces the heart rate and the force of contraction. This reduces the workload on the heart and improves blood flow to the body. This compound also blocks the release of renin, which reduces the production of angiotensin II and aldosterone, leading to a decrease in blood pressure.
Biochemical and Physiological Effects:
This compound has been shown to reduce blood pressure, heart rate, and cardiac output. It also improves left ventricular function and reduces the risk of heart failure hospitalization and mortality. This compound has been shown to have a favorable effect on lipid metabolism, reducing the levels of triglycerides and increasing the levels of high-density lipoprotein cholesterol.

Advantages and Limitations for Lab Experiments

2-chloro-1-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene is a well-studied beta-blocker with a proven track record of efficacy in treating hypertension, angina, and heart failure. It has been extensively studied for its safety and tolerability in clinical trials. However, its use in lab experiments may be limited by its potential side effects, such as bradycardia, hypotension, and bronchospasm.

Future Directions

There are several future directions for research on 2-chloro-1-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene. One area of interest is its potential use in treating anxiety disorders and migraine headaches. Another area of interest is its potential use in combination therapy with other medications for the treatment of heart failure. Future research could also explore the potential use of this compound in treating other cardiovascular diseases, such as atrial fibrillation and coronary artery disease.
Conclusion:
This compound is a well-studied beta-blocker with a proven track record of efficacy in treating hypertension, angina, and heart failure. Its mechanism of action involves blocking the beta-1 receptors in the heart, reducing the workload on the heart, and improving blood flow to the body. This compound has been shown to have a favorable effect on lipid metabolism and reduce the risk of heart failure hospitalization and mortality. While its use in lab experiments may be limited by its potential side effects, this compound has several potential future directions for research, including its use in treating anxiety disorders, migraine headaches, and other cardiovascular diseases.

Synthesis Methods

2-chloro-1-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene can be synthesized by reacting 2-chloro-4-methylbenzene with 4-(2-methoxyphenoxy)butyl lithium in the presence of a catalyst. The resulting intermediate is then reacted with chloroacetyl chloride and hydrolyzed to obtain this compound.

Scientific Research Applications

2-chloro-1-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene has been extensively studied for its efficacy in treating hypertension, angina, and heart failure. It has been shown to reduce the risk of heart failure hospitalization and mortality in patients with heart failure. This compound has also been studied for its potential use in treating anxiety disorders and migraine headaches.

properties

IUPAC Name

2-chloro-1-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClO3/c1-14-9-10-16(15(19)13-14)21-11-5-6-12-22-18-8-4-3-7-17(18)20-2/h3-4,7-10,13H,5-6,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNNRJGUKJCYJEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCOC2=CC=CC=C2OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.